molecular formula C12H13N3O2 B2871729 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione CAS No. 2503203-76-5

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione

Cat. No.: B2871729
CAS No.: 2503203-76-5
M. Wt: 231.255
InChI Key: RRDSBVYIHCOVEH-UHFFFAOYSA-N
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Description

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione (CAS: 2503203-76-5) is a bicyclic heterocyclic compound featuring an octahydroimidazo[1,5-a]pyridine core fused with a pyridin-4-yl substituent at the 8a position. Its molecular formula is C₁₂H₁₃N₃O₂ (MW: 231.25 g/mol), and it adopts a rigid, hydrogenated bicyclic framework with two carbonyl groups at positions 1 and 3 . Commercially available since 2019, it is marketed as a research chemical for synthetic and pharmacological studies .

Properties

IUPAC Name

8a-pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-10-12(9-3-6-13-7-4-9)5-1-2-8-15(12)11(17)14-10/h3-4,6-7H,1-2,5,8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDSBVYIHCOVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)NC(=O)C2(C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the condensation of 2-aminopyridine with suitable aldehydes in the presence of catalysts can lead to the formation of the desired imidazo[1,5-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo-Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Applications/Research Focus
8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione Octahydroimidazo[1,5-a]pyridine Pyridin-4-yl at 8a position 231.25 Rigid bicyclic framework; dual carbonyl groups; aromatic substituent Synthetic intermediate; drug discovery
Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c) Tricyclic imidazo-pyrrolo-pyridine Methyl, ethoxycarbonyl groups Not reported Electron-deficient core; low synthetic yield (9%) Mechanistic studies in cyclization
9-Hydroxy-imidazo[1,5-α]pyridine-1,3-dione Bicyclic imidazo-pyridine Hydroxyl group at C9 Not reported Natural product intermediate; enzymatic biosynthesis Study of biogenic pathways
3-(4-(Trifluoromethyl)phenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (10c) Imidazo[1,5-a]pyridine Trifluoromethylphenyl, aldehyde 291 (M+H) Electron-withdrawing substituents; reactive aldehyde group Antimicrobial agent development

Structural and Electronic Differences

  • Substituent Effects : The pyridin-4-yl group in the target compound enhances π-stacking compared to the hydroxyl group in the marine-derived analog . The trifluoromethyl group in 10c increases lipophilicity and metabolic stability, whereas the target compound’s pyridinyl group balances solubility and aromatic interactions .
  • Synthetic Accessibility : While 2c suffers from low yields (9%), the commercial availability of the target compound suggests optimized large-scale synthesis, though details are undisclosed .

Biological Activity

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure with a pyridine moiety, which is known to enhance biological activity through various mechanisms. The core structure can be represented as follows:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_2

Anticancer Activity

Research has indicated that derivatives of imidazo[1,5-a]pyridine compounds exhibit promising anticancer properties. In particular, this compound has shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

A study demonstrated that this compound inhibited the proliferation of human cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation. The compound's mechanism includes the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. It has been noted for its potential as an antipsychotic agent due to its ability to antagonize dopamine receptors. A comparative study involving various derivatives showed that those similar to this compound exhibited significant antagonistic activity against apomorphine-induced behaviors in animal models .

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM. Flow cytometry analysis revealed that the compound induced apoptosis in these cells by activating caspase pathways .

Cell LineIC50 (µM)Mechanism
MCF-712Apoptosis via caspase activation
A54915Cell cycle arrest

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of the compound, where it was administered to mice subjected to behavioral tests for antipsychotic activity. The results showed significant reductions in locomotor activity induced by apomorphine, suggesting effective dopamine receptor antagonism.

TestResult
LocomotionDecreased by 40%
CatalepsyInduced at higher doses

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